(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid
Overview
Description
(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 3-acetylaniline with maleic anhydride under controlled conditions. The reaction is carried out in a solvent such as acetic acid or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Reactants: 3-acetylaniline and maleic anhydride.
Solvent: Acetic acid or toluene.
Conditions: Heating the mixture to a temperature range of 80-120°C.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid: Similar structure but with a nitro group instead of an acetyl group.
(2Z)-4-[(3-bromophenyl)amino]-4-oxobut-2-enoic acid: Similar structure but with a bromine atom instead of an acetyl group.
Uniqueness
(2Z)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-4-(3-acetylanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b6-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXORIWGLJYIAI-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206749 | |
Record name | 2-Butenoic acid, 4-[(3-acetylphenyl)amino]-4-oxo-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95695-48-0 | |
Record name | 2-Butenoic acid, 4-[(3-acetylphenyl)amino]-4-oxo-, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95695-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 4-[(3-acetylphenyl)amino]-4-oxo-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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